[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Overview
Description
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE is a chemical compound with the molecular formula C14H20O9. It is a derivative of D-galactitol, where the hydroxyl groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE can be synthesized through the acetylation of 1,5-anhydro-D-galactitol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,5-anhydro-D-galactitol tetraacetate involves large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield 1,5-anhydro-D-galactitol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acid or base under controlled temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Produces 1,5-anhydro-D-galactitol.
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Scientific Research Applications
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-anhydro-D-galactitol tetraacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or by modulating metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE can be compared with other similar compounds such as:
1,5-Anhydro-D-glucitol tetraacetate: Similar in structure but derived from D-glucitol.
1,5-Anhydro-D-mannitol tetraacetate: Another structurally related compound derived from D-mannitol.
Uniqueness
This compound is unique due to its specific acetylation pattern and its distinct biological and chemical properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHEXUWXLOVPV-ZOBORPQBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254456 | |
Record name | 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13121-62-5 | |
Record name | 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13121-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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